
Acetyl-alanyl-alanyl-tyrosine
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Overview
Description
Acetyl-alanyl-alanyl-tyrosine is a tripeptide derivative composed of two alanine residues, one tyrosine residue, and an acetyl group. The acetyl group enhances solubility compared to non-acetylated peptides, a property observed in N-Acetyl-L-tyrosine (CAS 537-55-3), which exhibits improved bioavailability due to increased water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl-alanyl-alanyl-tyrosine can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the use of protected amino acids to prevent unwanted side reactions. The general steps include:
Protection of Amino Groups: The amino groups of alanine and tyrosine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the stepwise addition of protected amino acids to a solid resin, followed by cleavage and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetyl-alanyl-alanyl-tyrosine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The tyrosine residue can undergo oxidation to form dopaquinone, which can further react to form melanin-like compounds.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Alanine, tyrosine, and acetic acid.
Oxidation: Dopaquinone and melanin-like compounds.
Substitution: Various acylated derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
1.1. Mechanism of Action
Acetyl-alanyl-alanyl-tyrosine, as a derivative of tyrosine, is believed to play a significant role in enhancing the pharmacokinetic properties of drugs. Acetylation can modify the physicochemical properties of amino acids, which may improve membrane permeability and bioavailability, thereby facilitating better absorption and distribution within biological systems .
1.2. Tyrosine Source in Nutrition
Research indicates that dipeptides like this compound can serve as effective sources of tyrosine during nutritional supplementation, particularly in total parenteral nutrition (TPN). Studies have demonstrated that infusion of tyrosine-containing dipeptides leads to rapid incorporation into tissue protein and minimal urinary losses, suggesting efficient utilization in metabolic processes .
Biochemical Research
2.1. Cell Metabolism Studies
This compound has been studied for its effects on cellular metabolism, particularly in Chinese hamster ovary (CHO) cells. Different tyrosine-containing dipeptides have shown varied impacts on cell metabolism, with specific combinations enhancing ATP availability and overall cellular activity . This suggests that this compound could be instrumental in optimizing biopharmaceutical production processes.
2.2. Neuroprotective Effects
The neuroprotective potential of acetylated amino acids, including this compound, is an emerging area of research. Acetylation may enhance the stability and efficacy of neuroprotective agents, potentially offering therapeutic benefits in neurodegenerative disorders .
Clinical Case Studies
3.1. Total Parenteral Nutrition (TPN) Trials
In clinical settings, this compound has been evaluated as part of TPN regimens. Studies have shown that patients receiving TPN with dipeptides experience improved nitrogen balance and protein synthesis compared to those receiving free amino acids alone . This highlights the clinical relevance of acetylated peptides in nutritional therapy.
3.2. Neurological Disorders
Ongoing research is investigating the use of acetylated compounds as adjunct therapies for neurological conditions such as Parkinson’s disease and Alzheimer’s disease. The ability of acetylated amino acids to cross the blood-brain barrier effectively positions them as candidates for further exploration in treating cognitive decline .
Data Tables
Mechanism of Action
The mechanism of action of Acetyl-alanyl-alanyl-tyrosine involves its interaction with specific molecular targets and pathways. For example, the tyrosine residue can be converted to dopaquinone, which plays a role in melanin synthesis. Additionally, the peptide may interact with enzymes and receptors involved in protein synthesis and cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares acetyl-alanyl-alanyl-tyrosine with structurally related peptides and acetylated tyrosine derivatives:
Pharmacokinetic and Pharmacodynamic Properties
- Solubility: The acetyl group in this compound likely improves water solubility compared to non-acetylated peptides like L-Alanyl-L-tyrosine, similar to N-Acetyl-L-tyrosine, which is 10–20% more soluble than L-tyrosine .
- Bioavailability : Acetylation reduces enzymatic degradation, as seen in N-Acetyl-L-tyrosine , which bypasses first-pass metabolism more effectively than L-tyrosine . This property may extend to this compound, enhancing its stability in vivo.
- Metabolic Pathways: Unlike simpler derivatives (e.g., N-Acetyl-L-tyrosine), this compound may undergo hydrolysis into smaller fragments (alanine and tyrosine) before entering aromatic amino acid decarboxylase pathways .
Biological Activity
Acetyl-alanyl-alanyl-tyrosine (Ac-Ala-Ala-Tyr) is a synthetic dipeptide that has garnered attention due to its potential biological activities, particularly in the context of neuroprotection, stress response, and metabolic regulation. This article presents a comprehensive overview of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is derived from the amino acids alanine and tyrosine, with an acetyl group enhancing its stability and bioavailability. The synthesis typically involves standard peptide coupling techniques, often utilizing activated forms of the amino acids to facilitate the formation of peptide bonds.
Stress Response Modulation
N-acetyl-L-tyrosine has been shown to influence neurotransmitter synthesis, particularly dopamine and norepinephrine, which are critical for stress response . Ac-Ala-Ala-Tyr may also play a role in this pathway, promoting cognitive function under stress conditions. Studies have indicated that supplementation with tyrosine derivatives can mitigate cognitive decline during stressful situations .
Metabolic Implications
The metabolism of Ac-Ala-Ala-Tyr is expected to release free tyrosine upon hydrolysis. This release can be significant in conditions such as hepatic failure, where traditional sources of tyrosine may not be effectively utilized. Research on related dipeptides like L-alanyl-L-tyrosine (Ala-Tyr) shows that these compounds can be rapidly hydrolyzed and utilized for protein synthesis and energy production in both healthy individuals and those with liver impairments .
Case Studies
- Cognitive Performance Under Stress : A clinical trial investigated the effects of N-acetyl-L-tyrosine on cognitive performance during acute stress. Participants who received NALT showed improved memory recall compared to placebo groups, suggesting that acetylated forms of tyrosine can enhance cognitive resilience under pressure .
- Hepatic Function : In patients with hepatic failure, the elimination rates of Ala-Tyr were comparable to healthy controls, indicating that dipeptides can serve as effective sources of tyrosine even when liver function is compromised . This suggests that Ac-Ala-Ala-Tyr could similarly support metabolic needs in such populations.
Comparative Analysis of Dipeptides
The following table summarizes key findings related to the biological activity of various tyrosine-containing dipeptides:
Dipeptide | Neuroprotective Effects | Stress Response | Metabolic Utilization |
---|---|---|---|
Acetyl-alanylalany-tyrosine (Ac-Ala-Ala-Tyr) | Potentially beneficial (similar structure to NAT) | May enhance cognitive function under stress | Expected rapid hydrolysis to tyrosine |
N-acetyl-L-tyrosine (NAT) | Confirmed neuroprotective effects | Improved cognitive performance under stress | Effective source of tyrosine in parenteral nutrition |
L-alanyl-L-tyrosine (Ala-Tyr) | Limited studies; potential based on structure | Supports neurotransmitter synthesis | Rapidly hydrolyzed; effective in hepatic dysfunction |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Acetyl-Alanyl-Alanyl-Tyrosine with high purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/t-Bu protecting groups for tyrosine residues to prevent side reactions during deprotection . Purification via reverse-phase HPLC (gradient: 5–40% acetonitrile in 0.1% TFA over 30 minutes) ensures >95% purity. Validate purity using MALDI-TOF mass spectrometry (expected m/z: 394.422) and analytical HPLC .
Q. How can researchers characterize the structural stability of this compound in aqueous solutions?
- Methodological Answer : Employ circular dichroism (CD) spectroscopy (190–250 nm range) to monitor secondary structure changes. Pair with dynamic light scattering (DLS) to assess aggregation under varying pH (4.0–8.0) and temperature (25–50°C) conditions. Stability thresholds are indicated by shifts in CD spectra or increased hydrodynamic radius (>5 nm) .
Q. What biological significance does the tyrosine residue confer in this tripeptide?
- Methodological Answer : The phenolic hydroxyl group in tyrosine enables hydrogen bonding and potential redox activity. Test via UV-Vis spectroscopy (λmax ≈ 274 nm for phenolic groups) and compare activity against alanine-substituted analogs. Computational docking (e.g., AutoDock Vina) can predict interactions with tyrosine kinase receptors .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?
- Methodological Answer : Conduct dose-response assays (e.g., 0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) to identify cell-specific toxicity thresholds. Use ANOVA with post-hoc Tukey tests to compare IC50 values. Control for batch-to-batch peptide variability via HPLC-MS validation .
Q. What computational approaches are suitable for modeling hydrogen-bonding interactions of this compound in aprotic environments?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) can simulate H-bonding between tyrosine’s hydroxyl group and alanine backbone. Validate with FTIR spectroscopy (O-H stretch at 3200–3600 cm⁻¹) in deuterated DMSO .
Q. How can researchers optimize experimental designs to study peptide degradation under oxidative stress?
- Methodological Answer : Expose the peptide to H2O2 (0.1–10 mM) and monitor degradation via LC-MS/MS. Use a factorial design (variables: pH, temperature, oxidant concentration) to identify dominant degradation pathways. Quantify tyrosine oxidation products (e.g., dityrosine) using fluorescence detection (Ex/Em: 315/420 nm) .
Q. Key Considerations for Research Design
Properties
CAS No. |
75795-03-8 |
---|---|
Molecular Formula |
C17H23N3O6 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H23N3O6/c1-9(18-11(3)21)15(23)19-10(2)16(24)20-14(17(25)26)8-12-4-6-13(22)7-5-12/h4-7,9-10,14,22H,8H2,1-3H3,(H,18,21)(H,19,23)(H,20,24)(H,25,26)/t9-,10-,14-/m0/s1 |
InChI Key |
JJPMVRHZSQGALO-BHDSKKPTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |
Origin of Product |
United States |
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